Reduced Thyroxine-Binding Globulin (TBG) Affinity for Altered Free Fraction Studies
N-Acetylthyroxine exhibits significantly reduced binding to the primary serum transport protein, thyroxine-binding globulin (TBG). In a direct comparative study using isolated human serum, the relative binding affinity of N-acetylthyroxine for TBG was determined to be 25, compared to L-thyroxine, which was assigned a reference affinity of 100 [1]. This quantifies a 75% reduction in TBG binding affinity relative to the native hormone.
| Evidence Dimension | Relative Binding Affinity for Thyroxine-Binding Globulin (TBG) |
|---|---|
| Target Compound Data | 25 |
| Comparator Or Baseline | L-Thyroxine (T4): 100 |
| Quantified Difference | N-Acetylthyroxine exhibits a 75% lower relative binding affinity for TBG compared to L-thyroxine. |
| Conditions | Isolated human serum; competitive binding assay. |
Why This Matters
This differential TBG binding directly impacts the free fraction of the compound in circulation, making it a valuable tool for researchers designing studies where high protein binding of the parent hormone would confound results or where understanding the role of TBG in hormone transport is the primary objective.
- [1] Snyder SM, Cavalieri RR, Goldfine ID, et al. Binding of thyroid hormones and their analogues to thyroxine-binding globulin in human serum. J Biol Chem. 1976;251(21):6489-6494. View Source
